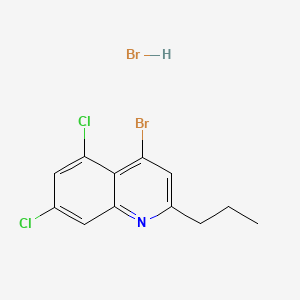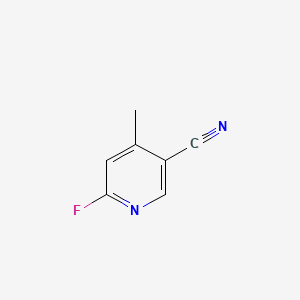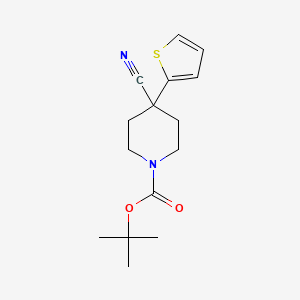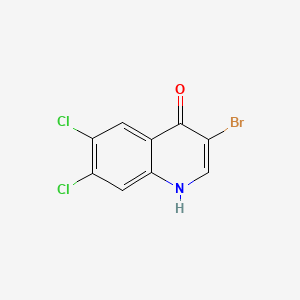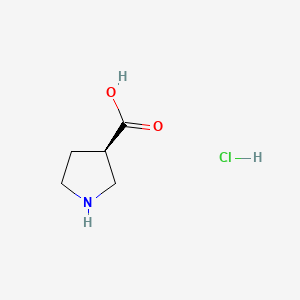
(D-Leu7)-leuprolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(D-Leu7)-leuprolide” is a synthetic hexapeptide analog of luteinizing hormone-releasing hormone (LHRH) with potential anticancer activity . It’s also known as a derivative of ternatin that has been demonstrated to inhibit the accumulation of fats in 3T3-L1 cells .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of broad-spectrum racemases. These enzymes can generate high concentrations of D-amino acids in environments with variable compositions of L-amino acids .
Molecular Structure Analysis
The molecular structure of “this compound” can be manipulated by simply arranging the L- and D-amino acids. This allows for diverse conformations to be obtained by using cyclic peptides .
Applications De Recherche Scientifique
Gastrointestinal Absorption and Formulation Effects : Leuprolide acetate shows low gastrointestinal absorption, with adjuvants significantly affecting absorption. Different formulations, including emulsions, have been studied to improve its bioavailability (Adjei et al., 1993).
Pharmacokinetics and Drug Conjugation : Studies reveal that conjugation with fatty acids can significantly alter the pharmacokinetics of leuprolide, affecting absorption time and half-life after administration (Seong et al., 2022).
Clinical Trials in Breast Cancer : Leuprolide has been trialed for breast cancer treatment, exploiting its mechanism of pituitary desensitization and consequent suppression of gonadotropin and sex steroid output (Harvey et al., 1988).
Treatment of Central Precocious Puberty : It is effective in treating central precocious puberty in children, with studies showing suppression of sex steroid levels and a reduction in the rate of bone age advancement (Lee & Page, 1989).
Effects on Fear Extinction and Anxiety : Research indicates that leuprolide can influence fear extinction memory, potentially affecting anxiety and cognitive functions, by altering neuronal activity within specific brain regions (Maeng et al., 2017).
Drug Delivery and Bioavailability : Various studies focus on the drug delivery potentials of leuprolide, aiming to improve its efficacy, dose adjustments, and patient safety through different administration methods (Teutonico et al., 2012).
Prevention of Carcinomas : Leuprolide has been evaluated in animal models for its efficacy in preventing carcinoma, comparing its effects with other treatments like oophorectomy and tamoxifen (Hollingsworth et al., 2004).
Structural Elucidation and Bioactive Conformation : Studies have been conducted to understand the conformational behavior of leuprolide and its analogues, which is crucial for its agonistic activity and interaction with receptors (Laimou et al., 2010).
Clinical Applications : Leuprolide acetate's diverse clinical applications extend beyond prostate cancer treatment to conditions like endometriosis, uterine fibroids, and even potential uses in treating Alzheimer's disease and premenstrual syndrome (Wilson et al., 2007).
Hydrophobic Ion Pair Formation : Research on the formation of hydrophobic ion pairs between leuprolide and sodium oleate suggests potential for sustained release from biodegradable polymeric microspheres (Choi & Park, 2000).
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVLAJTEHLRFY-DYEBRENCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H85F3N16O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112710-58-4 |
Source


|
| Record name | (Des-Gly10,D-Leu6,D-Leu7,Pro-NHEt9)-LHRH trifluoroacetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

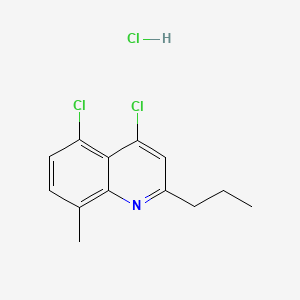
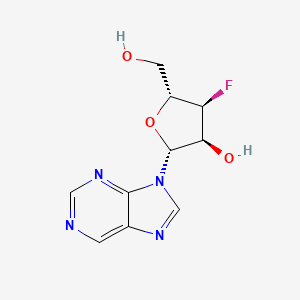


![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)
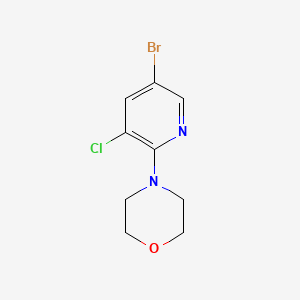
![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
